4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRHEWAIMRZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile likely involves multiple steps, including the formation of the pyrrolidine and oxadiazole rings, followed by their coupling with the benzonitrile group. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.
Formation of the oxadiazole ring: This might be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final coupling of the pyrrolidine and oxadiazole rings with the benzonitrile group could be facilitated by various coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions could target the oxo group in the pyrrolidine ring.
Substitution: The benzonitrile group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, depending on their biological activity and pharmacokinetic properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Functional and Pharmacological Differences
- NS9283: Exhibits selective potentiation of the (α4)3(β2)2 nAChR isoform by left-shifting acetylcholine concentration-response curves. The pyridinyl-oxadiazole-benzonitrile architecture is critical for binding at the subunit interface . In contrast, the target compound’s thiophene-pyrrolidinone substituent may alter receptor selectivity or modulate pharmacokinetic properties due to increased lipophilicity .
- AZD9272 : A fluorine-substituted analog used as a positron emission tomography (PET) radioligand for mGluR3. The fluoropyridine and fluoro-benzonitrile groups enhance binding affinity and metabolic stability . The target compound lacks fluorine but includes a sulfur-containing thiophene, which may confer distinct electronic and steric effects.
- Piperidine/Propanenitrile Analog (): Replaces the benzonitrile with propanenitrile and substitutes pyrrolidinone with piperidine. This structural variation likely reduces aromatic interactions critical for receptor binding, emphasizing the importance of the benzonitrile core in the target compound .
Research Findings and Implications
- Receptor Specificity: The pyridinyl group in NS9283 and fluoropyridine in AZD9272 are critical for subtype-selective receptor interactions. The target compound’s thiophene-pyrrolidinone motif may target different receptor interfaces or allosteric sites, warranting further electrophysiological studies .
- Metabolic Stability : The 1,2,4-oxadiazole ring enhances resistance to enzymatic degradation. The thiophene group in the target compound may further improve bioavailability compared to pyridine-based analogs .
- Structural Optimization: Modifications at the pyrrolidinone and thiophene positions (e.g., introducing halogens or alkyl chains) could fine-tune potency and selectivity, as seen in related oxadiazole derivatives .
Biological Activity
The compound 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule featuring multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzonitrile moiety. These characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Pyrrolidine Ring : Known for its role in various biological activities.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
- Benzonitrile Moiety : Contributes to the lipophilicity and potential receptor binding.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacteria and fungi. The specific biological activity of this compound has not been extensively documented; however, similar compounds have demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The structural components of the compound suggest potential anticancer activity. Compounds containing both pyrrolidine and oxadiazole moieties have been investigated for their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Pyrrolidine Ring : Typically achieved through cyclization reactions using appropriate starting materials under acidic or basic conditions.
- Oxadiazole Formation : This may involve cyclization reactions with hydrazides and carboxylic acids or their derivatives.
- Coupling Reactions : The final step involves coupling the pyrrolidine and oxadiazole rings with the benzonitrile group using various coupling reagents .
Study 1: Antimicrobial Evaluation
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Candida species .
Study 2: Cytotoxicity Assessment
In another investigation focused on anticancer properties, derivatives containing the pyrrolidine structure were tested for cytotoxic effects on human cancer cell lines. The results showed that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .
Comparative Analysis
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 4-(3-(5-Oxo... | Antimicrobial | Moderate |
| 4-(3-(5-Oxo... | Anticancer | High |
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., acetonitrile) and catalysts (e.g., piperidine) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the connectivity of the pyrrolidinone, oxadiazole, and benzonitrile groups. Look for characteristic shifts:
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
How does the thiophene substitution influence the compound’s reactivity?
The thiophen-2-ylmethyl group enhances electron density at the pyrrolidinone ring, facilitating electrophilic substitutions. It also increases lipophilicity, improving membrane permeability in biological assays .
Advanced Research Questions
How can computational methods aid in predicting the compound’s bioactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and interaction with biological targets .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .
Q. Yield Comparison Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, ZnCl₂, 80°C | 82 | 98 |
| Ethanol, no catalyst | 66 | 90 |
How do structural analogs compare in biological activity?
The compound’s thiazolidinone and oxadiazole moieties are critical for antimicrobial and anticancer activity. Key analogs include:
| Analog Structure | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Oxo-thiazolidine derivatives | 12.3 ± 1.2 | E. coli DNA gyrase |
| Pyrazole-substituted analogs | 8.9 ± 0.8 | COX-2 inhibition |
SAR Insight : Fluorination at the benzonitrile group (e.g., 4-fluorophenyl) enhances binding to hydrophobic enzyme pockets .
What advanced techniques validate crystallinity and polymorphism?
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (grow via slow evaporation in DMSO/water) .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions by analyzing melting endotherms .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
